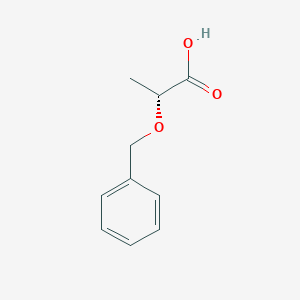

(R)-2-(benzyloxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAVPOFYNPXXEL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426463 | |

| Record name | O-Benzyl-D-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100836-85-9 | |

| Record name | O-Benzyl-D-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-phenylmethoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Chiral Building Block

An In-Depth Technical Guide to (R)-2-(benzyloxy)propanoic acid: Properties, Synthesis, and Applications

This compound, also known as O-Benzyl-D-lactic acid, is an enantiopure carboxylic acid that serves as a cornerstone in modern asymmetric synthesis. Its structure, which combines a chiral propanoic acid core with a stable benzyl protecting group, makes it a highly valuable and versatile synthon for chemists in pharmaceutical research and natural product synthesis.[1][2] The defined (R)-stereochemistry at the C2 position is instrumental for introducing chirality with high fidelity, enabling the construction of complex, stereospecific molecular architectures. This guide provides a comprehensive overview of its chemical properties, proven synthetic methodologies, and key applications, offering a technical resource for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Identity

Precise characterization is fundamental to the effective use of any chemical intermediate. The properties of this compound are well-defined, allowing for reliable identification and quality control.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. These values are critical for reaction planning, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 180.20 g/mol | [1][3][4][6] |

| CAS Number | 100836-85-9 | [1][3][7] |

| Appearance | Off-white to yellow solid below 43°C, liquid above | [2] |

| Melting Point | 52-55 °C | [1][2][3] |

| Boiling Point | 328.2 °C (Predicted) | [2][8] |

| Optical Activity | [α]20/D +77±3°, c = 1 in methanol | [3] |

| pKa | 3.57 ± 0.10 (Predicted) | [2] |

| Solubility | Insoluble in water | [2] |

| Storage | Sealed in a dry container at room temperature | [2][5] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation.

-

¹H NMR Spectroscopy : The proton NMR spectrum of a carboxylic acid like this one will show a highly deshielded proton for the carboxylic acid OH, typically appearing as a broad singlet in the 10-12 ppm region.[9] Protons on carbons adjacent to the carboxylic acid are expected in the 2-3 ppm range.[9] The benzylic protons (CH₂) and the aromatic protons of the phenyl ring will also have characteristic shifts.

-

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features characteristic of a carboxylic acid. A very broad O-H stretching absorption is observed from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[9][10] Additionally, a strong C=O carbonyl stretching absorption appears around 1700-1725 cm⁻¹.[9][10]

-

Mass Spectrometry : In GC-MS analysis, common prominent peaks include m/z values of 91 (tropylium ion from the benzyl group) and 107.[4] The molecular ion peak (M+) at m/z 180 may be weak or absent.[4]

Synthesis: A Scalable and Safe Protocol

The synthesis of this compound is well-established, with modern protocols optimized for safety and scalability, crucial for industrial and drug development settings. A prevalent and efficient method begins with the readily available chiral precursor, R-methyl lactate.

Causality in Reagent Selection

A key advancement in this synthesis is the use of sodium tert-amylate as the base.[11] This choice is deliberate and superior to traditional bases like sodium hydride for several reasons:

-

Enhanced Safety : Sodium tert-amylate reacts without generating flammable and explosive hydrogen gas, a significant hazard in large-scale production.[11]

-

Improved Process Control : The reaction can be managed at controlled temperatures, ensuring consistent yield and purity.

The overall synthetic strategy involves two main stages: benzylation of the hydroxyl group of R-methyl lactate, followed by hydrolysis of the methyl ester to yield the final carboxylic acid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Stage 1: Synthesis of (R)-methyl 2-(benzyloxy)propanoate

-

Reaction Setup : In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve R-methyl lactate in a solvent such as tetrahydrofuran (THF).

-

Base Addition : Cool the solution to below 5°C using an ice bath.

-

Deprotonation : Slowly add sodium tert-amylate to the cooled solution. Maintain the temperature below 5°C during the addition.[11]

-

Alkylation : Add benzyl bromide dropwise to the reaction mixture, ensuring the temperature remains controlled.

-

Reaction Completion : After the addition is complete, allow the mixture to warm to 20-30°C and stir until the reaction is complete (monitored by TLC or GC).

-

Workup : Quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are combined, washed, dried, and concentrated to yield the intermediate ester.

Stage 2: Hydrolysis to this compound

-

Setup : Dissolve the intermediate ester, (R)-methyl 2-(benzyloxy)propanoate, in a mixture of methanol and water.[2]

-

Hydrolysis : Add potassium hydroxide (KOH) to the solution.[2]

-

Reaction : Stir the mixture at room temperature for approximately 30 minutes to 2 hours, or until the hydrolysis is complete.[2][11]

-

Isolation : Concentrate the reaction mixture to remove methanol. Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

Acidification : Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 5.[2]

-

Extraction : Extract the acidified aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product, this compound.[2]

Applications in Drug Development and Asymmetric Synthesis

The utility of this compound stems from its dual functionality and defined stereochemistry. It is a prized chiral synthon that allows for diverse chemical manipulations.

-

Chiral Precursor : It serves as a key starting material for synthesizing more complex chiral molecules, ensuring the desired stereochemical outcome in the final product. This is critical in drug development, where enantiomers can have vastly different pharmacological activities.

-

Pharmaceutical Intermediates : The compound is used as an intermediate in the synthesis of various pharmaceutically active compounds.[1][2] For example, derivatives have been identified as GPR34 antagonists, which are targets for pain and inflammation.[12]

-

Protecting Group Strategy : The benzyl group serves as a robust protecting group for the hydroxyl functionality of lactic acid. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis when the hydroxyl group needs to be unmasked for further reactions.

Safety and Handling: A Researcher's Responsibility

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4][7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4][7] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [3][4][7] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [3][4][7] |

Safe Handling and Emergency Protocols

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][13]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses or face shields, and a lab coat.[3][7][13] For operations that may generate dust, a dust mask (e.g., N95) is recommended.[3]

-

Handling : Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in work areas.[7]

-

First Aid :

-

Skin Contact : Wash with plenty of soap and water.[7]

-

Eye Contact : Rinse cautiously with water for at least 10 minutes, holding the eyelids apart.[7] Remove contact lenses if present and easy to do.[7]

-

Inhalation : Move the person to fresh air. If breathing is irregular or stopped, seek immediate medical assistance.[7]

-

Ingestion : Rinse mouth with water (only if the person is conscious).[7]

-

-

Storage : Store in a tightly sealed container in a cool, dry place.[5] It is classified as a combustible solid.[3]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the precise construction of chiral molecules. Its well-defined physical and spectroscopic properties, coupled with safe and scalable synthetic routes, make it an indispensable building block in the pharmaceutical and chemical research industries. A thorough understanding of its reactivity, handling requirements, and synthetic protocols, as detailed in this guide, empowers scientists to leverage its full potential in the development of novel therapeutics and complex chemical entities.

References

-

Safety Data Sheet: (R)-(+)-2-Benzyloxypropionic acid. Chemos GmbH&Co.KG. [Link]

-

This compound. LookChem. [Link]

- Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.

-

2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987. PubChem - NIH. [Link]

-

Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. PrepChem. [Link]

-

Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. ResearchGate. [Link]

-

infrared spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]

- 3. (R)-(+)-2-(苄氧基)丙酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 100836-85-9|this compound|BLD Pharm [bldpharm.com]

- 6. (R)-(+)-2-Benzyloxy-propionsäure ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemos.de [chemos.de]

- 8. This compound ee | 100836-85-9 | AEA83685 [biosynth.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. aksci.com [aksci.com]

A Comprehensive Technical Guide to (R)-2-(benzyloxy)propanoic Acid for Advanced Synthesis

Introduction: The Strategic Value of (R)-2-(benzyloxy)propanoic Acid in Chiral Synthesis

This compound, identified by its CAS Number 100836-85-9 , is a cornerstone chiral building block in modern organic and medicinal chemistry.[1][2] Also known as O-Benzyl-D-lactic acid, this enantiopure compound offers a unique trifecta of functionality: a stereodefined propanoic acid backbone, a carboxylic acid handle for diverse coupling reactions, and a benzyl-protected hydroxyl group.[1] This strategic combination makes it an invaluable synthon for constructing complex, stereochemically defined molecules, particularly active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its practical applications and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 100836-85-9 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Off-white to yellow solid (<43°C), liquid (>43°C) | |

| Melting Point | 52-55 °C | [3] |

| Boiling Point | 328.2 ± 17.0 °C (Predicted) | |

| Solubility | Insoluble in water | |

| pKa | 3.57 ± 0.10 (Predicted) | |

| Optical Activity | [α]20/D +77±3°, c = 1% in methanol | [3] |

Strategic Synthesis: Mechanism and Practical Protocols

The synthesis of this compound is a well-established, two-step process commencing from the readily available and inexpensive chiral pool starting material, (R)-methyl lactate. The overall strategy involves the protection of the secondary alcohol as a benzyl ether, followed by the hydrolysis of the methyl ester to unveil the desired carboxylic acid.

Step 1: Benzyl Ether Formation via Williamson Ether Synthesis

The first step is a classic Williamson ether synthesis, an Sₙ2 reaction where the alkoxide generated from (R)-methyl lactate acts as a nucleophile, attacking an electrophilic benzyl halide (typically benzyl bromide or chloride).[3][4][5][6]

The mechanism proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway.[3][5][6] A strong base is required to deprotonate the hydroxyl group of (R)-methyl lactate, forming a potent alkoxide nucleophile. This alkoxide then performs a backside attack on the benzylic carbon of the benzyl halide, displacing the halide leaving group in a single, concerted step.[3][5] The use of a primary halide like benzyl bromide is crucial as it minimizes the competing E2 elimination reaction that can occur with secondary or tertiary halides.[5][6]

Caption: Williamson Ether Synthesis of the Ester Intermediate.

While sodium hydride (NaH) is a common choice of base, its use generates flammable hydrogen gas, posing significant safety risks on a large scale. A superior, field-proven approach utilizes sodium tert-amylate, which circumvents the issue of hydrogen evolution, making the process more amenable to industrial production.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, inert atmosphere (N₂ or Ar) reactor, dissolve (R)-methyl lactate (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Base Addition: Cool the solution to below 5°C using an ice bath. To this, slowly add a solution of sodium tert-amylate (1.1 eq.) in THF, maintaining the internal temperature below 5°C.

-

Benzyl Halide Addition: Once the base addition is complete, add benzyl bromide (1.05 eq.) dropwise to the reaction mixture, again ensuring the temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-methyl 2-(benzyloxy)propanoate.

Step 2: Saponification to this compound

The final step is the base-catalyzed hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid.

This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[8] This intermediate then collapses, expelling the methoxide ion as a leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the desired this compound.[8]

Caption: Base-Catalyzed Hydrolysis (Saponification).

-

Reaction Setup: Dissolve the crude (R)-methyl 2-(benzyloxy)propanoate in a mixture of methanol and water.

-

Base Addition: Add a solution of sodium hydroxide or potassium hydroxide (2-3 eq.) and heat the mixture to reflux for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the ester is no longer detectable.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any non-polar impurities.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated HCl.[7] The product will precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound, which can be further purified by recrystallization or chromatography if necessary.

Analytical Characterization for Quality Control

Ensuring the chemical and stereochemical purity of this compound is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), the benzylic methylene protons (a singlet or AB quartet around 4.5-4.7 ppm), the methine proton on the chiral center (a quartet), and the methyl protons (a doublet). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon (around 175-180 ppm), the aromatic carbons, the benzylic methylene carbon, the methine carbon, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

-

A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.[9][10]

-

A strong C=O stretching absorption should be present around 1700-1725 cm⁻¹.[9][10]

-

C-O stretching bands and aromatic C-H and C=C stretching bands will also be present.[10]

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing chemical purity. A standard reversed-phase method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid like TFA or formic acid) is typically employed.

-

Chiral HPLC for Enantiomeric Purity: The determination of enantiomeric excess (e.e.) is of utmost importance. This is achieved using a chiral stationary phase (CSP) column. While the exact conditions need to be optimized, typical chiral separations for propanoic acid derivatives involve:

-

Chiral Column: Polysaccharide-based columns (e.g., Chiralcel OD-H, OJ-H, or Chiralpak AD-H, AS-H) are often effective.[11]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (like trifluoroacetic acid), is commonly used.[11]

-

Detection: UV detection is typically used, monitoring at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of complex chiral molecules.[1] Its defined stereocenter is carried through the synthetic route, ensuring the final product has the desired biological activity. It is particularly valuable in the synthesis of α,β-unsaturated carbonyl compounds and other pharmaceutically active intermediates.[1] While specific examples of commercial APIs derived from this exact starting material are proprietary, its structural motif is found in numerous developmental and marketed drugs, particularly those where a stereodefined propanoic acid moiety is key to the pharmacophore.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

-

Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation.[12] It may also cause respiratory irritation and may cause an allergic skin reaction.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13] If handling the powdered solid, a dust mask or respirator may be necessary.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chiral intermediate whose utility in advanced organic synthesis cannot be overstated. Its well-defined stereochemistry and versatile functional groups make it a preferred choice for the construction of complex molecular architectures in drug discovery and development. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, empowers researchers to leverage its full potential in creating the next generation of chiral therapeutics.

References

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 4, 2024, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2024, from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 4, 2024, from [Link]

-

2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. Retrieved January 4, 2024, from [Link]

-

Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). PubMed. Retrieved January 4, 2024, from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 4, 2024, from [Link]

-

HYDROLYSIS. (n.d.). Retrieved January 4, 2024, from [Link]

-

Safety Data Sheet: Lactic acid. (n.d.). Chemos GmbH & Co.KG. Retrieved January 4, 2024, from [Link]

-

Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (n.d.). PubMed. Retrieved January 4, 2024, from [Link]

-

Base Catalyzed Ester Hydrolysis (Saponification). (2015, February 24). YouTube. Retrieved January 4, 2024, from [Link]

-

Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024, September 4). MDPI. Retrieved January 4, 2024, from [Link]

-

Examples of drugs containing chiral carboxylic acids and derivatives. (n.d.). ResearchGate. Retrieved January 4, 2024, from [Link]

-

Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. (n.d.). PubMed. Retrieved January 4, 2024, from [Link]

-

13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0295953). (n.d.). NP-MRD. Retrieved January 4, 2024, from [Link]

- Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. (n.d.). Google Patents.

-

low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). doc brown's advanced organic chemistry revision notes. Retrieved January 4, 2024, from [Link]

-

infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram. (n.d.). doc brown's advanced organic chemistry revision notes. Retrieved January 4, 2024, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved January 4, 2024, from [Link]

-

Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate. (n.d.). Pearson. Retrieved January 4, 2024, from [Link]

-

Question: What is the configuration of the product in the base-catalyzed hydrolysis of (R)-1-ChlorO-1-deuteriobutane ( CH3CH2CH2CHDCl) ? (A) (S). (2023, December 9). Chegg. Retrieved January 4, 2024, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 100836-85-9|this compound|BLD Pharm [bldpharm.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]

- 12. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

(R)-2-(Benzyloxy)propanoic Acid: A Comprehensive Technical Guide for Advanced Synthesis and Application

Executive Summary

(R)-2-(Benzyloxy)propanoic acid is a chiral building block of significant value in modern organic and medicinal chemistry. Its utility stems from the presence of three distinct functional handles: a carboxylic acid, a protected secondary alcohol, and a defined stereocenter. This combination makes it an invaluable synthon for the asymmetric synthesis of complex molecules, including pharmaceutically active compounds. This guide provides an in-depth exploration of its physicochemical properties, advanced synthesis protocols with an emphasis on process safety, robust analytical characterization methodologies, and its applications in the field of drug development. The molecular weight of this compound is 180.20 g/mol .[1][2][3]

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis and process development. This compound is a stable, crystalline solid under standard conditions.

| Property | Value | Source(s) |

| Molecular Weight | 180.20 g/mol | [1][2][4][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][4][6][7] |

| CAS Number | 100836-85-9 | [2][4][6][8] |

| IUPAC Name | (2R)-2-(phenylmethoxy)propanoic acid | [2][3] |

| Synonyms | O-Benzyl-D-lactic acid, (R)-(+)-2-Benzyloxypropionic acid | [3][8][9] |

| Appearance | Off-white to yellow solid | [9] |

| Melting Point | 52-55 °C | [8][9][10] |

| Boiling Point | 328.2 °C (Predicted) | [7][9][10] |

| Optical Activity | [α]20/D +77±3°, c = 1% in methanol | [8] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [9][10] |

Advanced Synthesis Methodology: A Focus on Safety and Scalability

The synthesis of this compound is typically achieved via a two-step process starting from an inexpensive chiral precursor, R-methyl lactate. The choice of base in the first step—a Williamson ether synthesis—is critical for both reaction efficiency and operational safety, particularly during scale-up.

Principle and Rationale

The synthetic strategy involves the protection of the hydroxyl group of R-methyl lactate with a benzyl group, followed by the hydrolysis of the methyl ester to yield the desired carboxylic acid. Historically, bases like sodium hydride (NaH) were used for the deprotonation of the alcohol. However, NaH is highly reactive and produces flammable hydrogen gas, posing significant safety risks in large-scale production.[3][11]

The contemporary, field-proven approach utilizes sodium tert-amylate. This strong, non-pyrophoric base effectively deprotonates the alcohol without generating explosive gases, drastically improving the safety profile of the reaction.[3][11] This choice reflects a modern understanding of process chemistry where inherent safety is a primary design consideration.

Experimental Protocol

Step 1: Synthesis of (R)-2-(benzyloxy)methyl propionate (Intermediate)

-

To a clean, dry, nitrogen-purged reactor, add R-methyl lactate and a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to below 5°C using an appropriate cooling bath.

-

Slowly add a solution of sodium tert-amylate to the reaction mixture, maintaining the internal temperature below 5°C. The use of this base is critical for preventing hazardous gas evolution.[11]

-

After the addition is complete, add benzyl bromide dropwise, ensuring the temperature remains controlled.

-

Once the addition of benzyl bromide is complete, allow the mixture to warm to 20-30°C and stir until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

Step 2: Hydrolysis to this compound

-

Upon completion of the first step, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add an aqueous solution of a suitable base (e.g., sodium hydroxide) to the crude intermediate.

-

Heat the mixture to reflux for 1-2 hours to facilitate the saponification of the methyl ester.[11]

-

Cool the reaction mixture to room temperature and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted benzyl bromide and other non-polar impurities.

-

Carefully acidify the aqueous layer with aqueous hydrochloric acid to a pH of approximately 5. The product will precipitate or form an oil.[9]

-

Extract the desired acid into an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in a vacuum to yield the crude product.

Synthesis Workflow Visualization

Caption: High-level workflow for the safe and scalable synthesis of this compound.

Robust Purification and Analytical Characterization

The successful synthesis of a compound is only validated by its rigorous purification and comprehensive characterization. This self-validating system ensures that the material meets the required specifications for subsequent use in sensitive applications like drug development.

Purification Protocol

The crude product obtained from the synthesis is typically purified by recrystallization or column chromatography. For many applications, a simple recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is sufficient to achieve high purity (>97%).

Analytical Characterization

To confirm the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques is employed.

| Technique | Purpose | Expected Results |

| HPLC (Chiral) | Quantify purity and enantiomeric excess (ee). | Purity ≥97.0%.[8] Enantiomeric excess >99%. |

| ¹H NMR | Confirm molecular structure and proton environment. | Resonances corresponding to the methyl, methine, benzyl, and carboxylic acid protons. |

| ¹³C NMR | Confirm carbon backbone of the molecule. | Resonances corresponding to all 10 unique carbon atoms in the structure. |

| Mass Spectrometry | Verify molecular weight. | [M-H]⁻ or [M+H]⁺ ion corresponding to the exact mass (180.0786 g/mol ).[1][2] |

| FTIR | Identify key functional groups. | Characteristic stretches for C=O (carboxylic acid), C-O (ether), and O-H (acid). |

Analytical Workflow Visualization

Caption: A typical analytical workflow for the validation of synthesized this compound.

Applications in Drug Development and Chiral Synthesis

The primary value of this compound lies in its function as a chiral synthon.[3] The defined (R)-configuration at the C2 position allows for the precise, stereocontrolled construction of more complex chiral molecules. This is of paramount importance in drug development, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

The benzyl ether serves as a robust protecting group for the hydroxyl functionality, which is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation. The carboxylic acid provides a reactive handle for amide bond formation, esterification, or reduction.

A pertinent example of the utility of this structural motif is found in the discovery of G protein-coupled receptor 34 (GPR34) antagonists. While the specific example identified is an (S)-enantiomer derivative, it highlights the importance of the benzyloxyphenyl propanoic acid scaffold in modulating biological targets.[12] (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid was found to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation, a key signaling event downstream of GPR34 activation.[12] This demonstrates that the core structure of this compound is a privileged scaffold for generating molecules with specific and potent biological activities.

Role as a Chiral Building Block

Caption: Logical relationship of this compound as a foundational chiral building block.

Safety, Handling, and Storage

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1][8]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[4][6][9]

Conclusion

This compound is more than a simple chemical reagent; it is a key enabling tool for researchers in asymmetric synthesis and drug discovery. Its well-defined physicochemical properties, coupled with modern, safety-conscious synthesis protocols, make it a reliable and valuable component in the construction of complex molecular architectures. The rigorous analytical validation required to confirm its structure and purity underscores the precision necessary in its application, ultimately contributing to the development of novel and stereochemically pure therapeutic agents.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 245987, 2-(Benzyloxy)propanoic acid." PubChem, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7000104, (2R)-2-phenylmethoxypropanoic acid." PubChem, [Link].

-

Lead Sciences. "this compound." Lead Sciences, [Link].

-

LookChem. "this compound." LookChem, [Link].

- Google Patents. "CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.

-

Molbase. "Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid." Molbase, [Link].

-

ResearchGate. "Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists." ResearchGate, [Link].

Sources

- 1. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-phenylmethoxypropanoic acid | C10H12O3 | CID 7000104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 100836-85-9|this compound|BLD Pharm [bldpharm.com]

- 5. (R)-(+)-2-(ベンジルオキシ)プロピオン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. This compound ee | 100836-85-9 | AEA83685 [biosynth.com]

- 8. (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC 100836-85-9 [sigmaaldrich.com]

- 9. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Characterization and Melting Point Determination of (R)-2-(benzyloxy)propanoic acid

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of (R)-2-(benzyloxy)propanoic acid, with a primary focus on its melting point. Intended for researchers, scientists, and professionals in drug development, this document details the theoretical principles and practical methodologies for accurate melting point determination. It explores the critical factors influencing this key physical constant, including purity, intermolecular forces, and polymorphism. A detailed, self-validating protocol for melting point analysis in accordance with pharmacopeial standards is provided, alongside troubleshooting guidance to ensure data integrity. This guide serves as an essential resource for the quality control and characterization of this important chiral building block in pharmaceutical synthesis.

Introduction to this compound

This compound, also known as O-Benzyl-D-lactic acid, is a vital chiral synthon in advanced organic synthesis.[1] Its enantiomerically pure structure, featuring a carboxylic acid functional group and a benzyl-protected chiral alcohol, makes it a valuable precursor for the asymmetric synthesis of complex molecules, including pharmaceutically active intermediates.[1] Given its role in the development of therapeutic agents, the precise characterization of its physical and chemical properties is paramount to ensuring batch-to-batch consistency, purity, and ultimately, the quality of the final drug product.

The melting point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's identity and purity.[2][3][4] For a compound like this compound, an accurate and reproducible melting point is a critical quality attribute (CQA) monitored throughout the development and manufacturing lifecycle.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-(phenylmethoxy)propanoic acid | [1] |

| Synonyms | O-Benzyl-D-lactic acid, (R)-(+)-2-Benzyloxypropionic acid | [1][5][6] |

| CAS Number | 100836-85-9 | [1][5][6] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][5][7] |

| Molecular Weight | 180.20 g/mol | [1][5][6] |

| Melting Point | 52-55 °C | [5][6][8][9] |

| Appearance | Off-white to yellow solid (<43°C) | [5] |

| Solubility | Insoluble in water | [5][8] |

| Optical Activity | [α]20/D +77±3°, c = 1% in methanol | [6] |

The Scientific Significance of the Melting Point

The transition from a solid to a liquid phase occurs at a temperature where the vibrational energy of the molecules overcomes the intermolecular forces holding them in a fixed crystal lattice.[10] For a pure crystalline compound, this transition is sharp, occurring over a narrow temperature range of 0.5-1.0°C. This makes the melting point a dual-purpose analytical tool:

-

Identification: The characteristic melting point of a pure substance can be used for its identification by comparison to literature values.[3][4]

-

Purity Assessment: The presence of even small amounts of impurities will typically cause a depression of the melting point and a broadening of the melting range.[3][11][12][13] This phenomenon, known as melting point depression, is a cornerstone of purity evaluation in organic chemistry.[12]

In the context of drug development, a sharp melting point within the specified range for this compound provides a reliable, cost-effective first assessment of its purity, complementing chromatographic techniques like HPLC.[2][3]

Factors Influencing Melting Point Determination

The observed melting point is not merely an intrinsic property but is influenced by a confluence of structural and experimental factors. Understanding these variables is crucial for accurate and reproducible measurements.

Intermolecular Forces

The energy required to disrupt the crystal lattice is directly proportional to the strength of the intermolecular forces.[14][15][16] this compound can engage in several types of interactions:

-

Hydrogen Bonding: The carboxylic acid moiety allows for strong hydrogen bonding, often leading to the formation of dimers in the solid state. This significantly increases the energy required to melt the solid compared to non-hydrogen-bonded analogues.[11][12][17]

-

Dipole-Dipole Interactions: The polar carbonyl and ether groups contribute to dipole-dipole attractions.[11][12]

-

Van der Waals Forces: These forces, present in all molecules, increase with molecular size and surface area.[11][18]

Molecular Structure and Packing

The efficiency with which molecules pack into a crystal lattice affects the overall stability of the solid. Symmetrical molecules tend to pack more tightly, resulting in higher melting points.[14][15] While this compound is a chiral molecule and thus inherently asymmetric, its overall shape influences how closely molecules can approach each other, affecting the strength of intermolecular forces.

Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[19] Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability.[20][21] While one polymorph is typically the most thermodynamically stable at a given temperature and pressure, metastable forms can also exist. It is crucial in pharmaceutical development to identify and control the polymorphic form of an active ingredient or key intermediate, as an unexpected transition to a different form can alter bioavailability and efficacy. For chiral molecules, the formation of different polymorphic structures is a known phenomenon.[21][22]

Presence of Impurities

Impurities disrupt the regularity of the crystal lattice, weakening the intermolecular forces and making the solid easier to melt.[3][12] This results in a lower onset of melting and a broader temperature range over which the substance melts completely. A wide melting range is a strong indicator of an impure sample.[12]

The logical relationship between these factors and the final observed melting point is illustrated in the diagram below.

Caption: Factors influencing the observed melting point.

Standard Protocol for Melting Point Determination

This protocol is based on the capillary method, as described in the United States Pharmacopeia (USP) General Chapter <741>, and is tailored for the analysis of this compound.[23][24][25]

Apparatus and Materials

-

Melting Point Apparatus (e.g., Mel-Temp, DigiMelt, or equivalent)

-

Capillary tubes (0.8-1.2 mm internal diameter, one end sealed)[24]

-

This compound sample (finely powdered and completely dry)[4]

-

Mortar and pestle (if sample is not a fine powder)

-

Certified Melting Point Reference Standards (for calibration)

Apparatus Calibration (Self-Validation)

The accuracy of the apparatus must be verified at regular intervals using certified reference standards.[23]

-

Select at least two USP Melting Point Reference Standards that bracket the expected melting point of the sample (e.g., standards melting at ~40°C and ~60°C).

-

Determine the melting point of each standard using the procedure in section 5.4.

-

The observed melting point of each standard must fall within the acceptance range specified on its certificate.[23] If not, the apparatus requires recalibration according to the manufacturer's instructions.

Sample Preparation

Proper sample preparation is critical for accurate results.

-

Ensure the this compound sample is completely dry. If necessary, dry in a vacuum desiccator over a suitable desiccant.[4][23]

-

The sample must be a fine, homogeneous powder.[4] If the sample consists of coarse crystals, gently grind it to a fine powder using a clean mortar and pestle.

-

Load the capillary tube by tapping the open end into the powdered sample.

-

Compact the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[10][26]

-

The final packed column of sample should be 2.5–3.5 mm high.[23]

Measurement Procedure

-

Initial Rapid Determination (for unknown samples): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to establish a rough range.[10] Allow the apparatus to cool before proceeding.

-

Accurate Determination:

-

Set the starting temperature of the apparatus to at least 10°C below the expected melting point (i.e., set to ~42°C for the target compound).[27]

-

Insert the loaded capillary tube into the heating block.

-

Set the heating ramp rate to 1°C per minute.[23][26] A slow heating rate is essential for ensuring thermal equilibrium between the sample, heating block, and thermometer.[26]

-

Observe the sample through the magnifying lens.

-

Record the temperature at the onset of melting (T₁) : This is the temperature at which the first droplet of liquid is visible, or when the column of solid is observed to collapse against the side of the tube.[23][24]

-

Record the temperature at the completion of melting (T₂) : This is the temperature at which the last solid particle liquefies, and the sample is completely a transparent liquid.[23][24]

-

-

Reporting: Report the result as a melting range (T₁ – T₂). For a pure sample of this compound, this range should be narrow (≤ 2°C) and fall within the 52-55°C specification.

The workflow for this protocol is depicted below.

Caption: Melting point determination workflow.

Troubleshooting and Interpretation

| Observation | Potential Cause(s) | Recommended Action |

| Melting range is wide (>2°C) and depressed (below 52°C) | Sample contains impurities (e.g., residual solvent, starting materials from synthesis).[5][28] | Repurify the sample (e.g., recrystallization, chromatography) and repeat the measurement. |

| Sample shrinks or changes color before melting | The compound may be decomposing. | Note the decomposition temperature. This may be a characteristic property. |

| Difficulty seeing the melting process | Sample is not packed tightly; too much or too little sample was used. | Repack a new capillary tube ensuring a dense column of 2.5-3.5 mm.[23] |

| Inconsistent results between runs | Heating rate is too fast; apparatus is not allowed to cool sufficiently between measurements. | Strictly adhere to a 1°C/min ramp rate.[23] Ensure the apparatus cools to at least 10°C below the expected melting point before starting a new run.[26] |

| Melting point is sharp but outside the expected range | Systematic error in the temperature reading (apparatus out of calibration); sample may be a different polymorph. | Recalibrate the apparatus with certified standards.[23] Consider further solid-state characterization (e.g., DSC, XRD) to investigate polymorphism.[29] |

Conclusion

The melting point of this compound is a critical parameter for confirming its identity and assessing its purity. A sharp melting range of 52-55°C is indicative of a high-purity material suitable for use in demanding applications such as pharmaceutical synthesis. By adhering to a rigorously calibrated and controlled experimental protocol, researchers and quality control professionals can generate reliable and accurate melting point data. Understanding the influence of factors like intermolecular forces, crystal packing, and potential polymorphism is essential for the correct interpretation of results and for ensuring the consistent quality of this key chiral intermediate.

References

-

What Affects Melting Point Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. [Link]

-

What Factors Affect Melting Point?. Sciencing. [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. [Link]

-

USP 741 Melting Point or Range. Scribd. [Link]

-

Melting Point Determination. ResolveMass Laboratories Inc.. [Link]

-

This compound. LookChem. [Link]

-

USP 741 Melting Point. sops-online.com. [Link]

- Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

-

Key Analytical Techniques Powering Pharmaceutical Quality Control. PharmaVED. [Link]

-

Melting Point in Pharmacy. Scribd. [Link]

-

2-(Benzyloxy)propanoic acid | C10H12O3. PubChem - NIH. [Link]

-

Chiral Polymorphism: A Scanning Tunneling Microscopy Study. ResearchGate. [Link]

-

Melting point determination. chem.ucla.edu. [Link]

-

Oral Lectures – MS 24: Polymorphism and chirality in molecular crystals. IUCr Journals. [Link]

- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Functional Chirality: From Small Molecules to Supramolecular Assemblies. MDPI. [Link]

-

Symmetry, chirality and crystalline tendency: the polymorphism of triacylglycerols. PubMed. [Link]

-

Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. molbase.com. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

DETERMINATION OF MELTING POINTS. mt.com. [Link]

-

Zinc acrylate. CAS Common Chemistry. [Link]

-

Crystal polymorphism. Wikipedia. [Link]

-

Melting point determination. SSERC. [Link]

-

Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. docbrown.info. [Link]

-

Experiment 1 - Melting Points. csus.edu. [Link]

-

experiment (1) determination of melting points. uobabylon.edu.iq. [Link]

-

This compound. Lead Sciences. [Link]

-

Zinc acrylate | 14643-87-9. BuyersGuideChem. [Link]

-

The IUPAC Compendium of Chemical Terminology. goldbook.iupac.org. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]

- 6. (R)-(+)-2-(ベンジルオキシ)プロピオン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. (R)-(+)-2-(苄氧基)丙酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. youtube.com [youtube.com]

- 12. sciencing.com [sciencing.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 15. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. scribd.com [scribd.com]

- 17. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 18. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 19. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 20. journals.iucr.org [journals.iucr.org]

- 21. Symmetry, chirality and crystalline tendency: the polymorphism of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. thinksrs.com [thinksrs.com]

- 24. uspbpep.com [uspbpep.com]

- 25. scribd.com [scribd.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. drugfuture.com [drugfuture.com]

- 28. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]

- 29. pharmaved.com [pharmaved.com]

1H NMR spectrum of (R)-2-(benzyloxy)propanoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of (R)-2-(Benzyloxy)propanoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a valuable chiral building block in synthetic chemistry. As a senior application scientist, this document moves beyond a simple spectral prediction, offering a detailed examination of the underlying principles governing the chemical shifts, multiplicity, and integration of each resonance. We will explore the causal factors behind the spectral features, including the impact of the chiral center on the benzylic protons, leading to diastereotopicity. This guide furnishes researchers, scientists, and drug development professionals with a robust framework for spectral interpretation, including a detailed experimental protocol for data acquisition and a thorough analysis of the expected spectral data.

Introduction: The Role of NMR in Chiral Compound Characterization

This compound is a chiral carboxylic acid frequently employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its stereochemical integrity is often crucial for the biological activity of the final target molecule. Therefore, unambiguous structural confirmation and purity assessment are paramount.

¹H NMR spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules. It provides precise information about the electronic environment of hydrogen atoms, their connectivity, and their relative abundance. For a chiral molecule like this compound, ¹H NMR is not only essential for confirming the molecular backbone but also offers subtle yet critical insights into its three-dimensional nature. This guide will dissect the expected ¹H NMR spectrum, providing the foundational knowledge required for its accurate interpretation.

Theoretical ¹H NMR Spectral Analysis

The key to interpreting the spectrum of this compound lies in breaking down its structure into individual spin systems and understanding how the electronic and stereochemical environment influences each proton.

Molecular Structure and Unique Proton Environments

The molecule contains five distinct sets of non-equivalent protons, as illustrated below. The presence of a stereocenter at the C2 position has significant consequences for the neighboring benzylic methylene protons.

Figure 1: Molecular structure of this compound with non-equivalent proton environments labeled (a-e).

-

Ha (Methyl, -CH₃): Three equivalent protons of the methyl group.

-

Hb (Methine, -CH): A single proton at the chiral center (C2).

-

Hc, Hc' (Benzylic Methylene, -OCH₂Ph): Two protons on the carbon adjacent to the ether oxygen and the phenyl ring. Crucially, due to the adjacent chiral center, these protons are diastereotopic and thus chemically non-equivalent.

-

Hd (Aromatic, -C₆H₅): Five protons of the phenyl ring.

-

He (Carboxylic Acid, -COOH): The single, acidic proton.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their resonance downfield (to higher ppm values).

-

He (-COOH): The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. Its signal is expected to be a broad singlet in the range of δ 10.0–13.0 ppm.[1][2][3] The exact position is highly dependent on solvent and concentration.[2]

-

Hd (-C₆H₅): Protons on an aromatic ring typically resonate between δ 7.0–8.0 ppm. For a monosubstituted ring like this, the signals often overlap, resulting in a complex multiplet around δ 7.35 ppm.[4][5]

-

Hc, Hc' (-OCH₂Ph): These benzylic protons are adjacent to both an electron-withdrawing phenyl group and an electronegative ether oxygen. This dual influence places their resonance significantly downfield, expected around δ 4.5–4.8 ppm.[6][7]

-

Hb (-CH): The methine proton is alpha to both the ether oxygen and the carbonyl group of the carboxylic acid. This strong deshielding effect will shift its signal downfield to an expected range of δ 4.1–4.4 ppm.

-

Ha (-CH₃): The methyl protons are the most shielded in the molecule. Being adjacent to the C2 methine, they are expected to resonate upfield, around δ 1.5 ppm.[8][9]

Spin-Spin Coupling (J-Coupling) and Multiplicity

Spin-spin coupling arises from the interaction of magnetic moments of non-equivalent neighboring protons, causing signals to split. The multiplicity is predicted by the n+1 rule.

-

He (-COOH): Typically appears as a broad singlet due to rapid chemical exchange with trace amounts of water or other acid molecules.[2][8] This exchange decouples it from other protons.

-

Hd (-C₆H₅): The aromatic protons will couple with each other, but due to similar chemical shifts, they will likely appear as an unresolved multiplet.

-

Hc, Hc' (-OCH₂Ph): As diastereotopic protons, they are non-equivalent and will couple to each other. This is a geminal coupling (²J). Furthermore, they are not expected to couple with other protons. The result is an "AB quartet," which appears as a pair of doublets. The coupling constant (²JHH) is typically in the range of 12–15 Hz.

-

Hb (-CH): This proton is adjacent to the three equivalent protons of the methyl group (Ha). According to the n+1 rule (3+1=4), its signal will be split into a quartet . The vicinal coupling constant (³JHH) is expected to be approximately 7 Hz.[10]

-

Ha (-CH₃): These three protons are adjacent to the single methine proton (Hb). According to the n+1 rule (1+1=2), their signal will be split into a doublet with the same coupling constant (³JHH ≈ 7 Hz) as the methine quartet.

Data Acquisition Protocol

Trustworthy data begins with a robust and reproducible experimental protocol. The following steps outline the standard procedure for acquiring a high-quality ¹H NMR spectrum for this compound.

Materials and Reagents

-

This compound sample

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR tubes (precision grade)

-

Pasteur pipettes

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6–0.7 mL of CDCl₃ (with TMS) to the vial.

-

Homogenization: Gently vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Final Check: Ensure the solution height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm). Cap the NMR tube securely.

NMR Instrument Parameters (Illustrative for a 400 MHz Spectrometer)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard 1D proton (e.g., 'zg30')

-

Number of Scans (NS): 16 (can be increased for dilute samples)

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): ~4 seconds

-

Spectral Width (SW): 20 ppm (from -2 to 18 ppm to ensure the carboxylic acid proton and TMS are captured)

Spectral Interpretation and Data Summary

This section synthesizes the theoretical predictions into a practical guide for interpreting the resulting spectrum.

Assignment of Resonances

The logical assignment process starts from the most distinct regions of the spectrum:

-

Downfield Region (>10 ppm): Identify the broad singlet characteristic of the carboxylic acid proton (He ). To confirm, perform a D₂O shake experiment; this signal should disappear.[1]

-

Aromatic Region (7-8 ppm): Locate the multiplet corresponding to the five phenyl protons (Hd ).

-

Methylene/Methine Region (4-5 ppm): Look for the AB quartet (pair of doublets) for the diastereotopic benzylic protons (Hc, Hc' ) and the quartet for the methine proton (Hb ). The integration of the AB quartet will be 2H, while the methine quartet will be 1H.

-

Upfield Region (<2 ppm): The doublet integrating to 3H belongs to the methyl group (Ha ). The coupling constant of this doublet must match that of the methine quartet.

Summary of Predicted Spectral Data

The expected ¹H NMR data for this compound is summarized in the table below.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| He (-COOH) | 10.0 – 13.0 | Broad Singlet | 1H | N/A |

| Hd (-C₆H₅) | ~7.35 | Multiplet | 5H | N/A |

| Hc, Hc' (-OCH₂Ph) | ~4.7 & ~4.6 | AB Quartet | 2H | ²J ≈ 12-15 |

| Hb (-CH) | ~4.2 | Quartet | 1H | ³J ≈ 7 |

| Ha (-CH₃) | ~1.5 | Doublet | 3H | ³J ≈ 7 |

Workflow for NMR Analysis

The entire process from sample preparation to final analysis can be visualized as a systematic workflow.

Figure 2: Standard workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is rich with information that confirms its covalent structure and provides insight into its stereochemistry. The key diagnostic features are the downfield broad singlet for the carboxylic acid proton, the characteristic quartet-doublet pattern for the propanoic acid fragment, and, most notably, the AB quartet for the diastereotopic benzylic methylene protons. This latter feature is a direct spectroscopic consequence of the molecule's chirality. This guide provides the necessary framework for scientists to confidently acquire, interpret, and utilize ¹H NMR data for the routine characterization of this important chiral molecule.

References

-

Spin-Spin Splitting in the Ethyl Group . Chemistry LibreTexts. [Link]

-

Common 1H NMR Splitting Patterns . Michigan State University. [Link]

-

Vicinal Coupling Constants and Structure . University of California, Davis. [Link]

-

1H proton nmr spectrum of propanoic acid . Doc Brown's Chemistry. [Link]

-

2-hydroxypropanoic acid 1H NMR Spectrum . Human Metabolome Database. [Link]

-

2-hydroxypropanoic acid (NP0000172) . NP-MRD. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids . JoVE. [Link]

-

Lactic Acid | C3H6O3 . PubChem, National Institutes of Health. [Link]

-

Spectral Database for Organic Compounds, SDBS . UW-Madison Libraries. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles . NC State University Libraries. [Link]

-

1H NMR Chemical Shift . Oregon State University. [Link]

-

Benzyl ethyl ether | C9H12O . PubChem, National Institutes of Health. [Link]

-

Ch 13 - Coupling . University of Calgary. [Link]

-

¹H NMR Spectrum of Propanoic Acid . Nagwa. [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. nagwa.com [nagwa.com]

- 4. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]

- 5. Benzyl methyl ether(538-86-3) 1H NMR [m.chemicalbook.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Benzyl ethyl ether | C9H12O | CID 10873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Propionic acid(79-09-4) 1H NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹³C NMR of (R)-2-(benzyloxy)propanoic acid

Introduction: The Stereochemical Nuances of (R)-2-(benzyloxy)propanoic acid

This compound is a chiral carboxylic acid of significant interest in synthetic organic chemistry, often employed as a building block or chiral auxiliary. Its structure incorporates a stereogenic center at the C2 position, a benzyloxy ether linkage, and a carboxylic acid moiety. The precise stereochemical configuration is paramount to its function in asymmetric synthesis and its biological activity in drug development. Consequently, robust analytical methodologies are required to confirm its identity, purity, and stereochemical integrity. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive insight into the carbon framework of the molecule. This guide offers a comprehensive exploration of the ¹³C NMR spectroscopy of this compound, from fundamental principles to practical experimental considerations and detailed spectral interpretation.

Core Principles: Why ¹³C NMR is a Definitive Tool

¹³C NMR spectroscopy probes the magnetic properties of the ¹³C isotope, which, although having a low natural abundance (approximately 1.1%), provides a distinct signal for each chemically non-equivalent carbon atom in a molecule.[1] The power of this technique lies in the concept of the chemical shift (δ), which is the resonance frequency of a particular carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS). This shift is highly sensitive to the local electronic environment of the carbon atom. Electronegative atoms, such as oxygen, withdraw electron density, "deshielding" the adjacent carbon nucleus and causing its signal to appear at a higher chemical shift (downfield).[2] Conversely, electron-donating groups will "shield" the nucleus, shifting the signal to a lower chemical shift (upfield).

For this compound, the presence of a chiral center renders all ten carbon atoms chemically and magnetically distinct. This is a crucial point; in an achiral environment, the presence of the stereocenter breaks any potential plane of symmetry that might otherwise make some of the phenyl carbons equivalent.[3] Therefore, a proton-decoupled ¹³C NMR spectrum is expected to exhibit ten unique signals, providing a definitive fingerprint of the molecule.

Molecular Structure and Carbon Numbering

To facilitate spectral assignment, the carbon atoms of this compound are systematically numbered as follows:

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum necessitates a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

-

Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to its excellent solubilizing properties for moderately polar organic molecules and its single carbon signal at approximately 77.16 ppm, which can serve as a secondary internal reference.[2]

-

Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration range provides a good balance between obtaining a strong signal in a reasonable time and avoiding solubility issues.

-

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the NMR tube. TMS is the primary reference standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

-

Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument) should be performed. This decouples the protons from the carbons, resulting in a spectrum of singlets and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1]

-

Spectral Width (SW): A spectral width of approximately 220 ppm (from -10 to 210 ppm) is sufficient to encompass all expected carbon resonances in organic molecules.

-

Acquisition Time (AQ): An acquisition time of at least 1-2 seconds ensures good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. Carboxylic acid carbons and other quaternary carbons can have long relaxation times, and a sufficient delay is crucial for their reliable detection.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans is required. Typically, 1024 to 4096 scans will provide an excellent signal-to-noise ratio.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation. This improves the signal-to-noise ratio at a slight cost to resolution.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure a flat baseline for accurate peak picking.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the CDCl₃ triplet can be referenced to its central peak at 77.16 ppm.

Predicted ¹³C NMR Spectrum and Interpretation

While an experimental spectrum from a public database is unavailable, a highly reliable predicted spectrum can be generated using established algorithms. The following table summarizes the predicted chemical shifts for each carbon in this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 (COOH) | ~178-182 | The carboxylic acid carbon is highly deshielded due to the two electronegative oxygen atoms. Its chemical shift is characteristic of this functional group.[4] |

| C2 (CH) | ~75-79 | This methine carbon is directly attached to two oxygen atoms (from the ether and carboxylic acid groups), resulting in a significant downfield shift. |

| C3 (CH₃) | ~18-22 | The methyl carbon is a typical sp³-hybridized carbon, appearing in the aliphatic region of the spectrum. |

| C4 (CH₂) | ~70-74 | The benzylic methylene carbon is attached to an oxygen atom, causing it to be deshielded and appear in this region. |

| C5 (C) | ~136-139 | This is the quaternary carbon of the phenyl group to which the benzyloxy methylene group is attached. It is deshielded compared to the protonated aromatic carbons. |

| C6, C10 (CH) | ~128-130 | These are the ortho carbons of the phenyl group. They are in a similar electronic environment. |

| C7, C9 (CH) | ~128-129 | These are the meta carbons of the phenyl group, typically found in this region of the aromatic carbons. |

| C8 (CH) | ~127-128 | The para carbon of the phenyl group. Its chemical shift is often slightly upfield compared to the ortho and meta carbons. |

Expert Insights on Spectral Features:

-